molecular formula C10H15NO B13136021 1-(3-Isopropylpyridin-2-yl)ethan-1-ol

1-(3-Isopropylpyridin-2-yl)ethan-1-ol

Cat. No.: B13136021
M. Wt: 165.23 g/mol
InChI Key: CFSMDVQGJZFPHH-UHFFFAOYSA-N
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Description

1-(3-Isopropylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, featuring an isopropyl group at the 3-position and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropylpyridin-2-yl)ethan-1-ol typically involves the alkylation of 3-isopropylpyridine with an appropriate alkylating agent, followed by reduction. One common method is the reaction of 3-isopropylpyridine with ethyl chloroacetate in the presence of a base, such as sodium hydride, to form the ester intermediate. This intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halides or amines, depending on the substituent introduced.

Scientific Research Applications

1-(3-Isopropylpyridin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Isopropylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can enhance the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)ethan-1-ol: Similar structure but lacks the isopropyl group.

    2-(Pyrrolidin-1-yl)ethanol: Contains a pyrrolidine ring instead of a pyridine ring.

    2-(Piperidin-1-yl)ethanol: Contains a piperidine ring instead of a pyridine ring.

Uniqueness

1-(3-Isopropylpyridin-2-yl)ethan-1-ol is unique due to the presence of both the isopropyl group and the ethan-1-ol group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(3-propan-2-ylpyridin-2-yl)ethanol

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-4-6-11-10(9)8(3)12/h4-8,12H,1-3H3

InChI Key

CFSMDVQGJZFPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)C(C)O

Origin of Product

United States

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